molecular formula C16H13NO7S B2522923 1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate CAS No. 865613-32-7

1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate

Cat. No.: B2522923
CAS No.: 865613-32-7
M. Wt: 363.34
InChI Key: VEGKTKXBHZPJRU-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, one method involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, using a catalyst such as SiO2-tpy-Nb at reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3,4-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7S/c1-22-13-8-7-10(9-14(13)23-2)25(20,21)24-17-15(18)11-5-3-4-6-12(11)16(17)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGKTKXBHZPJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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